2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 311331-21-2
VCID: VC15488092
InChI: InChI=1S/C22H17ClN4O3/c23-14-7-9-15(10-8-14)26-18-5-2-6-19(28)21(18)20(17(12-24)22(26)25)13-3-1-4-16(11-13)27(29)30/h1,3-4,7-11,20H,2,5-6,25H2
SMILES:
Molecular Formula: C22H17ClN4O3
Molecular Weight: 420.8 g/mol

2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 311331-21-2

Cat. No.: VC15488092

Molecular Formula: C22H17ClN4O3

Molecular Weight: 420.8 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 311331-21-2

Specification

CAS No. 311331-21-2
Molecular Formula C22H17ClN4O3
Molecular Weight 420.8 g/mol
IUPAC Name 2-amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C22H17ClN4O3/c23-14-7-9-15(10-8-14)26-18-5-2-6-19(28)21(18)20(17(12-24)22(26)25)13-3-1-4-16(11-13)27(29)30/h1,3-4,7-11,20H,2,5-6,25H2
Standard InChI Key DEMCZGYBPVKIEY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1

Introduction

2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. It is characterized by its molecular formula C22H17ClN4O3 and a molecular weight of approximately 420.85 g/mol . This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which are influenced by its structural components such as the amino, chloro, and nitro groups.

Synthesis Methods

The synthesis of 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions:

  • Condensation Reaction: Involves the condensation of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde.

  • Cyclization: The resulting intermediate undergoes cyclization to form the hexahydroquinoline core.

  • Nitrile Formation: Completion of the synthesis involves the formation of the nitrile group.

Biological Activities

This compound exhibits diverse biological activities, including potential antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial effects. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismActivity
Compound AEscherichia coliInhibitory
Compound AStaphylococcus aureusInhibitory

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

  • 2-Amino-1-(4-bromophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

  • 2-Amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

These compounds may exhibit different biological activities due to variations in their functional groups.

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